molecular formula C7H14ClNO3 B6187118 methyl (3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride CAS No. 2639379-06-7

methyl (3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride

Cat. No.: B6187118
CAS No.: 2639379-06-7
M. Wt: 195.6
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Description

Methyl (3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is a derivative of morpholine, a heterocyclic amine, and is known for its unique stereochemistry and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (3R,5R)-5-methylmorpholine-3-carboxylic acid as the starting material.

  • Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

  • Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the ester group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles, such as halides, can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated derivatives and other substituted morpholines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug synthesis. Industry: It is utilized in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl (3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride exerts its effects depends on its specific application. In drug synthesis, it may act as an intermediate that undergoes further reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final drug product.

Comparison with Similar Compounds

  • Methyl Morpholine-3-carboxylate Hydrochloride: Lacks the methyl group at the 5-position.

  • Methyl Morpholine-3-carboxylate: Lacks the hydrochloride salt formation.

  • Methyl Piperidine-3-carboxylate Hydrochloride: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness: The presence of the methyl group at the 5-position and the specific stereochemistry of methyl (3R,5R)-5-methylmorpholine-3-carboxylate hydrochloride contribute to its unique reactivity and applications compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.

Properties

CAS No.

2639379-06-7

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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